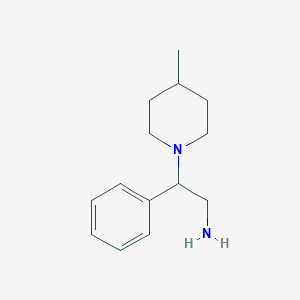

2-(4-Methyl-piperidin-1-YL)-2-phenyl-ethylamine

Description

2-(4-Methyl-piperidin-1-YL)-2-phenyl-ethylamine is a secondary amine featuring a 4-methyl-piperidine ring linked via an ethylamine bridge to a phenyl group. The piperidine moiety introduces basicity and conformational rigidity, while the phenyl group contributes hydrophobicity and π-π interaction capabilities.

Properties

IUPAC Name |

2-(4-methylpiperidin-1-yl)-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12-7-9-16(10-8-12)14(11-15)13-5-3-2-4-6-13/h2-6,12,14H,7-11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTFEFRXFNJBQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transfer Hydrogenation for 4-Methylpiperidine Synthesis

The 4-methylpiperidine moiety is central to the target compound. Patent US8697876B2 outlines a transfer hydrogenation method to methylate piperidine-4-carboxylic acid (isonipecotic acid) using formaldehyde under ambient pressure. The reaction employs a palladium or platinum catalyst (e.g., Pd/C) in aqueous acidic conditions (e.g., formic acid) at 90–95°C. This step converts piperidine-4-carboxylic acid (I) to 1-methylpiperidine-4-carboxylic acid (II) with subsequent hydrochloride salt formation using 1.5 equivalents of HCl.

Key Reaction Parameters:

| Parameter | Condition |

|---|---|

| Catalyst | 5% Pd/C |

| Temperature | 90–95°C |

| Hydrogen Source | Formaldehyde |

| Solvent | Water/Formic Acid |

| Yield (II) | 85–90% (reported for analogous reactions) |

This method avoids high-pressure hydrogenation infrastructure, making it scalable for industrial applications.

Aza-Michael Cyclization for Piperidine Ring Formation

The King’s College London thesis demonstrates aza-Michael additions using divinyl ketones and amines to synthesize 2-substituted 4-piperidones. For 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine, divinyl ketone derivatives bearing methyl groups undergo cyclization with benzylamine or analogous amines. Manganese dioxide-mediated oxidation-cyclization in a one-pot process yields racemic 4-piperidones with aromatic or aliphatic substituents.

Example Protocol:

- Divinyl Ketone Preparation : Oxidation of allylic alcohols to divinyl ketones using MnO₂.

- Cyclization : React divinyl ketone with benzylamine in ethanol at reflux (78°C) for 12 hours.

- Reduction : Convert the 4-piperidone to the corresponding amine via LiAlH₄ reduction.

Optimization Insights:

- MnO₂ loading (10–15 wt%) ensures complete oxidation.

- Racemic products may require chiral resolution for enantiopure targets.

Grignard-Based Assembly of the Phenyl-Ethylamine Side Chain

The phenyl-ethylamine segment is constructed via Grignard reactions, as exemplified in US8697876B2. Turbo Grignard reagents (e.g., i-PrMgCl·LiCl) enable ketone formation at ambient temperatures, circumventing cryogenic conditions. For instance, reacting 2-bromoacetophenone with Turbo Grignard yields a ketone intermediate, which is subsequently aminated.

Stepwise Process:

- Grignard Addition : 2-Bromoacetophenone + i-PrMgCl·LiCl → (2-phenylpropan-2-yl)magnesium bromide.

- Quenching with NH₄Cl : Forms 2-phenylpropan-2-ol.

- Amination : Reductive amination with NH₃ and H₂/Pd-C yields 2-phenyl-ethylamine.

Advantages:

- Ambient temperature reduces energy costs.

- Turbo Grignard enhances reactivity, enabling shorter reaction times.

Coupling Strategies for Final Assembly

Coupling the 4-methylpiperidine and phenyl-ethylamine moieties employs reductive amination or nucleophilic substitution. Patent US8697876B2 describes reacting N,N-diethyl-1-methylpiperidine-4-carboxamide with Grignard reagents to form ketone intermediates, followed by hydrobromic acid treatment to yield coupled products.

Representative Reaction:

- Carboxamide Activation : 1-Methylpiperidine-4-carboxylic acid → N,N-diethylcarboxamide via SOCl₂/Et₂NH.

- Grignard Coupling : React with phenyl-ethylmagnesium bromide to form (2-phenyl-ethyl)(1-methylpiperidin-4-yl)methanone.

- Reductive Amination : Convert ketone to amine using NH₃ and NaBH₄.

Yield Optimization:

Industrial-Scale Production Considerations

Industrial synthesis prioritizes continuous flow reactors and advanced purification (e.g., chromatography, crystallization). Key metrics include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 1 L | 1000 L |

| Catalyst Recovery | Batch Filtration | Continuous Filtration |

| Purity | 95% | >99% |

| Cycle Time | 48 hours | 12 hours |

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-piperidin-1-YL)-2-phenyl-ethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its potential therapeutic applications due to its structural similarity to known pharmacophores. It has been investigated for its effects on various biological targets, including:

- Acetylcholinesterase Inhibition : Analogues of 2-(4-Methyl-piperidin-1-YL)-2-phenyl-ethylamine have been synthesized and evaluated for their ability to inhibit acetylcholinesterase, an enzyme critical in the treatment of Alzheimer's disease. Research indicates that modifications to the piperidine ring can enhance potency and selectivity, making these compounds promising candidates for further development .

- Dipeptidyl Peptidases (DPP) : The compound has shown potential in targeting DPP4, a key enzyme involved in glucose metabolism. Compounds derived from this compound have been reported to exhibit interesting pharmacokinetic profiles, suggesting their utility in managing type 2 diabetes .

Synthesis of Analogues

The synthesis of this compound is often achieved through various chemical reactions that allow for the introduction of different functional groups. Notable methods include:

- Aza-Michael Addition : This reaction facilitates the formation of substituted piperidines, which can be further modified to produce analogues with enhanced biological activity. The methodology has been demonstrated to yield compounds suitable for biological testing and further structural optimization .

- Oxidation-Cyclisation Reactions : Utilizing reagents like manganese dioxide, researchers have developed efficient one-pot synthesis methods that allow for the rapid assembly of complex piperidine derivatives from simpler starting materials .

Receptor Interaction Studies

The compound's interaction with various receptors has been a focal point in research:

- Serotonin Receptors : Studies have indicated that derivatives of this compound can exhibit affinity for serotonin receptors, particularly the 5-HT2A subtype. This interaction is significant as it relates to mood regulation and the potential treatment of psychiatric disorders .

- Opioid Receptors : As part of a broader investigation into piperidine derivatives, some studies have suggested that compounds similar to this compound may possess analgesic properties comparable to traditional opioids. However, further research is necessary to evaluate their safety and efficacy .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Development of Donepezil Analogues

Research focused on synthesizing analogues of donepezil using this compound as a precursor demonstrated improved inhibition of acetylcholinesterase compared to the parent compound. The study provided insights into structure-activity relationships (SAR) that could guide future drug design efforts aimed at treating neurodegenerative diseases .

Case Study 2: DPP4 Inhibitors

A series of compounds derived from this piperidine were evaluated as DPP4 inhibitors. Their effects on glucose metabolism were assessed in vitro and in vivo, showing promise for future development as therapeutic agents for type 2 diabetes management .

Mechanism of Action

The mechanism of action of 2-(4-Methyl-piperidin-1-YL)-2-phenyl-ethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to serotonin or dopamine receptors, affecting neurotransmission and potentially altering mood or behavior .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Acetamide Backbone

N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-2-(4-methyl-piperidin-1-yl)-acetamide (6c)

- Structure : Contains a benzimidazole-phenyl core linked to a 4-methyl-piperidine via an acetamide chain .

- The ethylamine group in the target compound replaces the acetamide in 6c, increasing basicity (pKa ~10–11 for amines vs. ~1–2 for amides) and altering solubility profiles.

- Synthesis : 6c is synthesized via nucleophilic substitution of chloroacetamide with 4-methyl-piperidine (74% yield) . The target compound likely follows a similar pathway but with a chloroethylamine precursor.

- Physicochemical Properties :

N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-3-(4-methyl-piperidin-1-yl)-propionamide (7c)

- Structure : Features a propionamide linker between the benzimidazole-phenyl and 4-methyl-piperidine .

- Key Differences :

- The target compound’s ethylamine chain is shorter (C2 vs. C3 in 7c), reducing rotational freedom and hydrophobicity.

- The amine group in the target compound enhances water solubility under acidic conditions compared to the neutral amide in 7c.

- Synthesis : 7c is synthesized with 71% yield via similar methods .

Piperidine Derivatives with Substituted Phenyl Groups

3-Chloro-2-(4-methyl-piperidin-1-yl)-phenylamine

- Structure : A 4-methyl-piperidine attached to a chlorinated phenylamine .

- Key Differences :

- The chlorine substituent increases lipophilicity (ClogP ~2.5 vs. ~2.0 for the target compound) and may enhance receptor binding via halogen interactions.

- The ethylamine bridge in the target compound provides greater conformational flexibility compared to the direct piperidine-phenyl linkage.

Piperidine Esters and Amines

Ethyl 2-(piperidin-4-yl)acetate

- Structure : A piperidine ring connected to an ethyl acetate group .

- Key Differences :

- The ester functional group in this compound reduces basicity (pKa ~0–1) compared to the amine in the target compound.

- The target compound’s phenyl group enhances aromatic interactions absent in this ester derivative.

Piperazine and Sulfonyl Derivatives

2-(4-Methyl-piperazin-1-yl)-ethylamine hydrochloride

- Structure : A piperazine analog with a methyl group and ethylamine hydrochloride salt .

- Key Differences :

- Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen) alters basicity and hydrogen-bonding capacity.

- The hydrochloride salt improves aqueous solubility (~50 mg/mL) compared to the free base form of the target compound.

Comparative Data Table

| Compound Name | Molecular Formula | MW (g/mol) | Melting Point (°C) | Key Functional Groups | Solubility Trends |

|---|---|---|---|---|---|

| 2-(4-Methyl-piperidin-1-YL)-2-phenyl-ethylamine | C14H20N2 | 216.3 | Not reported | Amine, Piperidine, Phenyl | Soluble in polar solvents |

| N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-2-(4-methyl-piperidin-1-yl)-acetamide (6c) | C22H26N4O | 362.5 | 202–204 | Amide, Benzimidazole | Low in water, high in DMSO |

| 3-Chloro-2-(4-methyl-piperidin-1-yl)-phenylamine | C12H17ClN2 | 224.7 | Not reported | Chlorophenyl, Amine | Moderate in ethanol |

| Ethyl 2-(piperidin-4-yl)acetate | C9H17NO2 | 171.2 | Not reported | Ester, Piperidine | High in organic solvents |

Biological Activity

2-(4-Methyl-piperidin-1-YL)-2-phenyl-ethylamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperidine ring substituted with a methyl group and a phenyl group, which contributes to its biological activity.

Analgesic Activity

Research indicates that compounds related to this compound exhibit significant analgesic properties. For instance, derivatives within the piperidine class have shown high affinity for μ-opioid receptors, which are crucial for pain modulation. The analgesic potency of these compounds can be significantly higher than traditional opioids like morphine. For example, fentanyl-related compounds demonstrate an analgesic potency approximately 300 times greater than morphine in animal models .

| Compound | Analgesic Potency (ED50 mg/kg) | μ-Receptor Affinity |

|---|---|---|

| Fentanyl | 0.0048 | High |

| This compound | TBD | TBD |

Antimicrobial Activity

Recent studies have explored the antimicrobial effects of piperidine derivatives. For example, some derivatives have shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the central nervous system (CNS). It is believed to act as a selective agonist at the μ-opioid receptor, leading to enhanced analgesic effects while minimizing side effects typically associated with non-selective opioids.

Case Studies

Case Study 1: Analgesic Efficacy in Animal Models

In a study assessing the analgesic efficacy of piperidine derivatives, researchers found that certain modifications to the piperidine ring significantly enhanced binding affinity to μ-opioid receptors. The study reported that specific analogs exhibited ED50 values significantly lower than those of traditional opioids, indicating their potential as effective pain management alternatives .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of various piperidine derivatives, including this compound. The results indicated that these compounds displayed substantial antibacterial activity against both S. aureus and E. coli, suggesting their potential use in treating bacterial infections .

Q & A

Q. What experimental designs mitigate batch-to-batch variability in compound synthesis?

- Methodological Answer : Standardize starting materials (e.g., 4-methyl-piperidine purity >99%) and reaction monitoring via TLC/HPLC. Use Design of Experiments (DoE) to optimize parameters (e.g., temperature, catalyst loading). Batch variability <5% is achievable with strict QC protocols (e.g., Karl Fischer titration for moisture content) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.